(S)-Norfenfluramine

Description

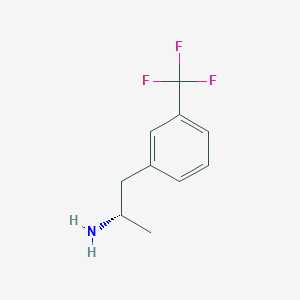

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-73-8 | |

| Record name | (+)-Norfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19036-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-α-methyl-m-(trifluoromethyl)phenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacological Mechanisms of S Norfenfluramine

Serotonergic System Modulation

(S)-Norfenfluramine exerts a profound influence on the serotonergic system through a combination of actions that ultimately increase the availability of serotonin (B10506) (5-HT) in the synaptic cleft and directly stimulate serotonin receptors. capes.gov.brresearchgate.netnih.gov This modulation is central to its pharmacological effects. The compound is recognized as both a potent substrate for the serotonin transporter and a direct agonist at specific serotonin receptors, particularly within the 5-HT2 family. researchgate.netresearchgate.netnih.gov

Serotonin Releasing Agent Activity

This compound functions as a potent serotonin releasing agent. nih.govresearchgate.net It interacts with serotonin transporters (SERTs) on presynaptic neurons, inducing a non-exocytotic, carrier-mediated release of serotonin from the neuron into the synapse. capes.gov.brresearchgate.netresearchgate.net This mechanism involves this compound being transported into the presynaptic terminal by SERT, which leads to a reversal of the transporter's normal function, causing it to shuttle serotonin out of the neuron. researchgate.net

Studies using synaptosomes have demonstrated the efficacy of this compound in releasing preloaded [3H]5-HT. researchgate.net The potency of (+)-norfenfluramine as a serotonin releaser is significant, with an EC50 value of 59.3 nM. nih.gov This action contributes to a substantial increase in extracellular serotonin concentrations. researchgate.net

Serotonin Transporter Interactions

The interaction of this compound with the serotonin transporter is a key aspect of its mechanism of action. capes.gov.brresearchgate.netresearchgate.net As a high-affinity substrate for SERT, it effectively competes with serotonin for transport. nih.govresearchgate.netresearchgate.net This substrate activity is fundamental to its function as a serotonin releasing agent. capes.gov.brresearchgate.net By binding to and being translocated by SERT, this compound initiates a cascade of events that results in the efflux of serotonin from the presynaptic neuron. researchgate.netnih.gov

The interaction is not limited to simple competition; it actively reverses the direction of transport, a process known as carrier-mediated exchange. capes.gov.brresearchgate.net This distinguishes it from serotonin reuptake inhibitors, which merely block the transporter. The ability of this compound to induce transporter-mediated currents has been demonstrated in vitro. nih.gov

Direct Receptor Agonism and Affinity Profiles

| Receptor Subtype | This compound Affinity (Ki, nM) | Functional Activity |

| 5-HT2A | 187 | Partial Agonist |

| 5-HT2B | 27 | Potent Agonist |

| 5-HT2C | 56 | Potent Agonist |

Data compiled from studies on human recombinant receptors. psu.edu

This compound is a potent agonist at the 5-HT2C receptor. wikipedia.orgcapes.gov.brresearchgate.netpsu.edu This interaction is believed to be a primary mediator of the appetite-suppressing effects observed with its parent compound, fenfluramine (B1217885). capes.gov.brnih.govnih.gov The activation of 5-HT2C receptors in the central nervous system is a well-established mechanism for reducing food intake. nih.govnih.gov Studies have shown that this compound binds with high affinity to the 5-HT2C receptor and functions as a potent agonist, stimulating intracellular signaling pathways. psu.eduahajournals.org

This compound demonstrates high affinity and potent agonist activity at the 5-HT2B receptor. wikipedia.orgresearchgate.netnih.govpsu.edunih.gov This specific interaction has been strongly implicated in the development of valvular heart disease associated with long-term fenfluramine use. capes.gov.brahajournals.orgtandfonline.com Activation of 5-HT2B receptors, which are expressed on cardiac valve fibroblasts, can lead to mitogenesis and subsequent valvular fibroplasia. ahajournals.orgnih.gov Research has confirmed that this compound potently stimulates these receptors, leading to downstream signaling events linked to cell proliferation. psu.edunih.gov The affinity of the d-isomer for the 5-HT2B receptor is notably high, with a Ki value of 27 nM. psu.edu

Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT4, 5-HT7)

This compound, also known as (+)-norfenfluramine, demonstrates a varied affinity and activity profile across several serotonin receptor subtypes beyond the more commonly discussed 5-HT2 family.

Research indicates that fenfluramine and its metabolite norfenfluramine (B1679916) may reduce seizures by acting as agonists at specific serotonin receptors, including 5-HT1A and 5-HT1D. fda.gov However, other studies have found that the fenfluramines and norfenfluramines exhibit low affinity for the 5-HT1D receptor. ahajournals.org In murine brain, this compound acts as an agonist at 5-HT1A receptors with an IC50 of 6.92 µM. caymanchem.com Conversely, some findings suggest that the 5-HT1A receptor is not the primary target responsible for certain adverse effects associated with related compounds. ahajournals.org

There is evidence supporting the involvement of 5-HT4 receptors in the pharmacological effects of fenfluramine, the parent compound of this compound. frontiersin.orgresearchgate.net Specifically, fenfluramine's activity at 5-HT4 receptors may contribute to its positive effects on cognition. frontiersin.org In a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP), fenfluramine's protective effects were linked to its action at 5-HT4 receptors. frontiersin.org

Regarding the 5-HT7 receptor, studies have shown that norfenfluramines have a moderate affinity for this site. ahajournals.org However, the role of the 5-HT7 receptor in the primary pharmacological actions of these compounds is considered less significant compared to other subtypes. ahajournals.org Antagonists for the 5-HT7 receptor did not significantly alter the effects of fenfluramine in a mouse model of SUDEP. researchgate.net

Monoamine Neurotransmitter System Interactions

This compound is a major, brain-penetrant metabolite of fenfluramine that interacts with monoamine transporters to release neurotransmitters from neurons. medchemexpress.commedchemexpress.com

Norepinephrine (B1679862) Releasing Activity

This compound is a potent substrate for norepinephrine transporters. medchemexpress.comnih.gov In vitro studies have demonstrated that (+)-norfenfluramine releases [3H]norepinephrine with an EC50 value of 73 nM. nih.gov This activity is more potent than that of its parent compound, (+)-fenfluramine. nih.gov In vivo microdialysis experiments in rats have confirmed that this compound elevates extracellular levels of norepinephrine in the frontal cortex. nih.gov This release of norepinephrine is at least partially mediated by norepinephrine transporters, as it can be antagonized by the norepinephrine uptake blocker nisoxetine. nih.gov While fenfluramine itself has mild norepinephrine releasing activity, its major metabolite, norfenfluramine, has similar and substantial activity. wikipedia.orgfda.gov

Dopamine (B1211576) Releasing Activity

This compound is also known to induce the release of dopamine. nih.gov It is substantially more potent as a dopamine releaser than its parent compound, fenfluramine. wikipedia.org In vitro studies show that (±)-Norfenfluramine increases the release of [3H]dopamine. medchemexpress.commedchemexpress.com The potency of (+)-norfenfluramine in inducing dopamine release in the striatum was found to be more than ten times lower than its potency for inducing serotonin release. nih.gov The mechanism of dopamine release induced by (+)-norfenfluramine appears to be largely independent of calcium influx. nih.gov In vivo microdialysis has shown that intravenous injection of (+)-norfenfluramine increases extracellular dopamine levels in the rat frontal cortex. nih.gov

Non-Serotonergic Receptor Modulations

Sigma-1 Receptor Positive Modulation

Recent research has identified fenfluramine as a positive modulator of the sigma-1 receptor, a mechanism that may contribute to its therapeutic effects. wikipedia.orgmdpi.comdravetfoundation.org In vitro and ex vivo assays have demonstrated that fenfluramine binding results in positive modulatory activity at the Sigma-1 receptor. mdpi.com While fenfluramine on its own did not affect the association between the sigma-1 receptor and the endoplasmic reticulum stress protein BiP, it significantly potentiated the activity of a sigma-1 receptor agonist. mdpi.com Fenfluramine and its major metabolite, norfenfluramine, were also found to disrupt the association between the sigma-1 receptor and the NR1 subunit of NMDA receptors. mdpi.com

However, there are conflicting reports regarding the action of norfenfluramine at the sigma-1 receptor. One study indicated that both the dextro- and levo-isomers of norfenfluramine acted as antagonists at σ1 receptors. frontiersin.org In contrast, another study using mouse vas deferens isometric twitch assays showed weak stimulation by fenfluramine and inhibition by norfenfluramine at the σ1 receptor. nih.gov

Stereoselective Pharmacodynamics of this compound versus (R)-Norfenfluramine

The two enantiomers of norfenfluramine, this compound (dexnorfenfluramine) and (R)-norfenfluramine (levonorfenfluramine), exhibit different pharmacological activities. wikipedia.org

Both enantiomers are active as monoamine releasing agents; however, this compound is more potent than (R)-norfenfluramine. wikipedia.org Similarly, both are agonists at serotonin 5-HT2 receptors, with the (S)-enantiomer being more potent. wikipedia.org The hepatic metabolite of (+)-fenfluramine, (+)-norfenfluramine, has a high affinity for 5-HT2A and 5-HT2B receptors. nih.gov In contrast, the (-)-norfenfluramine isomer does not cause concentration-dependent contraction in arteries, an effect mediated by 5-HT2A receptors. nih.gov

In rodent seizure models, the enantiomers of norfenfluramine have shown comparable anticonvulsant activity in the maximal electroshock (MES) test. mdpi.comresearchgate.net However, in an audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than d,l-fenfluramine and l-fenfluramine. mdpi.comresearchgate.net Based on brain concentrations, l-norfenfluramine was also found to be more potent than d,l-fenfluramine and l-fenfluramine in this model. mdpi.comresearchgate.net Given that the d-enantiomers have been linked to adverse cardiovascular and metabolic effects, l-norfenfluramine has been suggested as a potentially safer alternative for development as an antiseizure medication. nih.gov

Interactive Data Table: Stereoselective Activity of Norfenfluramine Enantiomers

| Feature | This compound (dexnorfenfluramine) | (R)-Norfenfluramine (levonorfenfluramine) | Reference |

| Monoamine Releasing Potency | More potent | Less potent | wikipedia.org |

| 5-HT2 Receptor Agonism | More potent | Less potent | wikipedia.org |

| Arterial Contraction (via 5-HT2A) | Causes contraction | Does not cause contraction | nih.gov |

| Anticonvulsant Activity (MES test) | Comparable activity | Comparable activity | mdpi.comresearchgate.net |

| Anticonvulsant Activity (Audiogenic seizure model) | - | More potent than parent compounds | mdpi.comresearchgate.net |

Preclinical Investigations of S Norfenfluramine

In Vitro Pharmacological Characterization

Receptor Binding and Functional Assays

(S)-Norfenfluramine, also known as l-norfenfluramine, is an active metabolite of fenfluramine (B1217885). nih.gov In vitro studies and animal models have begun to elucidate its pharmacological profile. Norfenfluramine (B1679916), the racemate, demonstrates notable activity at serotonin (B10506) receptors, particularly displaying high affinity and agonist activity at the 5-HT2B and 5-HT2C receptor subtypes. nih.gov The interactions of fenfluramine and its metabolite norfenfluramine also extend to sigma-1 receptors (σ1-Rs). nih.govnih.gov In some animal models, norfenfluramine has been observed to act as an antagonist at σ1-Rs. nih.gov

Cellular Signaling Pathways

The interaction of fenfluramine and its metabolites with specific receptors initiates downstream cellular signaling. The activity at sigma-1 receptors is particularly relevant, as these receptors are involved in modulating learning and memory. nih.gov In a chemically-induced rodent model of amnesia, fenfluramine acted as a positive allosteric modulator of σ1-Rs, while its metabolite norfenfluramine behaved as an antagonist, suggesting a complex interplay in their cellular effects. nih.gov

In Vivo Efficacy Studies in Disease Models

Anticonvulsant Activity in Epileptic Encephalopathies

Preclinical studies have evaluated the anticonvulsant effects of this compound in various animal models of epilepsy, particularly those representing developmental and epileptic encephalopathies.

The efficacy of this compound has been assessed in models designed to replicate Dravet syndrome (DS). In the scn1Lab mutant zebrafish model of DS, enantiomers of norfenfluramine were tested for their ability to inhibit seizure-related behaviors. nih.gov While all tested enantiomers of fenfluramine and norfenfluramine were effective in inhibiting the behavioral (locomotor) epileptic activity, this compound (l-norfenfluramine) did not reduce the frequency and duration of epileptiform events in local field potential recordings at the concentrations tested. nih.gov

In rodent models, specifically the DBA/2 mouse model of audiogenic seizures, this compound demonstrated potent anticonvulsant activity. nih.gov It caused dose-dependent protection against these seizures, and at a dose of 20 mg/kg, it was the only tested compound that completely suppressed seizures in all animals. nih.gov The median effective dose (ED₅₀) for this compound was found to be significantly lower than that of its parent compounds, indicating higher potency in this model. nih.gov Based on these results, l-norfenfluramine has been suggested as a candidate for further evaluation as a novel, enantiomerically pure antiseizure medication. nih.gov

| Compound | Median Effective Dose (ED₅₀) (mg/kg) |

|---|---|

| This compound (l-norfenfluramine) | 1.2 |

| Norfenfluramine (racemic) | 1.3 |

| Fenfluramine (racemic) | 10.2 |

| l-fenfluramine | 17.7 |

Data sourced from a study in DBA/2 mice, indicating the dose required to protect 50% of animals from audiogenic seizures. nih.gov

Further studies in a mammalian DS model using Scn1a+/- mice showed that treatment with the parent compound, fenfluramine, could increase survival and reduce markers of neuroinflammation and apoptosis. researchgate.net

While the parent drug, fenfluramine, has been investigated and approved for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS) in clinical trials nih.govneurologylive.comprolekare.czaesnet.org, published preclinical data on the specific efficacy of its metabolite, this compound, in animal models of LGS are not available in the provided search results. Research has focused on the clinical efficacy of fenfluramine in reducing drop seizure frequency in patients with LGS. nih.govnih.gov

Maximal Electroshock Seizure (MES) Models

This compound, also known as l-norfenfluramine, has demonstrated anticonvulsant activity in maximal electroshock (MES) seizure models in rodents. In studies using mice, this compound was shown to be active in protecting against electrically induced seizures. nih.gov Research comparing the individual enantiomers of norfenfluramine found that they exhibited comparable anticonvulsant activity in the mouse MES test, with median effective dose (ED₅₀) values ranging between 5.1 and 14.8 mg/kg. nih.gov

Further investigations in rats confirmed this activity. All tested enantiomers of fenfluramine and norfenfluramine were effective against MES-induced seizures following a single administration. nih.gov In the rat-MES model, the ED₅₀ for l-norfenfluramine was determined to be 10.2 mg/kg. mdpi.com These findings establish that this compound is effective in protecting against generalized tonic-clonic seizures in standard preclinical models. nih.govmdpi.com

Table 1: Anticonvulsant Activity of this compound in MES Models

| Animal Model | Compound | ED₅₀ (mg/kg) | Source(s) |

|---|---|---|---|

| Mouse | This compound | 5.1 - 14.8 | nih.gov |

Audiogenic Seizure Models

In preclinical evaluations using audiogenic seizure-susceptible mice (DBA/2), this compound has shown potent, dose-dependent protection. nih.gov Its efficacy in this model is notably high when compared to its parent compound, fenfluramine, and the other enantiomer. One study found that this compound was approximately 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine based on ED₅₀ values. nih.gov

The median effective dose (ED₅₀) for this compound in the audiogenic seizure model was 1.2 mg/kg, which was nearly identical to the ED₅₀ of racemic norfenfluramine (1.3 mg/kg). nih.gov Brain concentrations of the tested compounds were found to be about 20-fold higher than in plasma. nih.gov Based on brain effective concentrations (EC₅₀), this compound was 7 times more potent than racemic fenfluramine and 13 times more potent than l-fenfluramine. nih.gov These findings suggest that in the audiogenic seizure model, the metabolite is primarily responsible for the antiseizure activity of the parent compound. nih.gov

Table 2: Anticonvulsant Potency in the DBA/2 Mouse Audiogenic Seizure Model

| Compound | ED₅₀ (mg/kg) | Brain EC₅₀ (ng/g) | Source(s) |

|---|---|---|---|

| This compound | 1.2 | 1940 | nih.gov |

| d,l-Norfenfluramine | 1.3 | Not Reported | nih.gov |

| d,l-Fenfluramine | 10.2 | 13,200 | nih.gov |

Modulation of Non-Seizure Comorbidities in Preclinical Contexts

Cognitive Function

No preclinical research findings specifically investigating the effects of this compound on cognitive function in animal models were identified.

Behavioral Phenotypes

Preclinical studies have investigated the impact of this compound on behavioral phenotypes in animal models. In rats, both the d- and l-enantiomers of norfenfluramine were found to be nearly equipotent in reducing locomotor and investigatory activity. nih.gov This reduction in behavioral activity was not counteracted by pretreatment with a serotonin (5-HT) uptake inhibitor (fluoxetine) or a 5-HT synthesis inhibitor (p-chlorophenylalanine), suggesting the effect is not mediated by serotonin release. nih.gov

In a zebrafish model of Dravet syndrome (scn1Lab−/− mutants), the effects of norfenfluramine enantiomers on seizure-related locomotor activity were explored. While (+)-fenfluramine, (−)-fenfluramine, and (+)-norfenfluramine showed significant antiepileptic effects, the results for (−)-norfenfluramine, or this compound, were reported as less conclusive in inhibiting the behavioral epileptic activity at the tested concentrations. nih.gov

Vasoactive Properties and Hemodynamic Effects in Animal Models

The vasoactive properties of norfenfluramine enantiomers have been examined in animal models, revealing significant stereoselectivity. Research focused on the hypothesis that norfenfluramine could contract arterial smooth muscle in a 5-hydroxytryptamine (5-HT) receptor-dependent manner. nih.gov

Isometric contraction experiments demonstrated that (+)-norfenfluramine caused concentration-dependent contraction in isolated rat arteries, including the thoracic aorta, renal artery, and mesenteric resistance artery. nih.gov In stark contrast, the (S)-enantiomer, (−)-norfenfluramine, did not cause this concentration-dependent contraction. nih.gov The contractile response to (+)-norfenfluramine was found to be dependent on the 5-HT₂ₐ receptor. nih.gov Furthermore, intravenous administration of (+)-norfenfluramine resulted in a dose-dependent increase in mean arterial blood pressure in conscious rats. nih.gov The absence of a contractile effect with this compound indicates that the vasoactive and pressor effects are specifically associated with the (+)-enantiomer. nih.gov

Table 3: Vasoactive Effects of Norfenfluramine Enantiomers in Rat Arteries

| Compound | Effect on Arterial Contraction | Source(s) |

|---|---|---|

| (+)-Norfenfluramine | Caused concentration-dependent contraction | nih.gov |

| This compound | Did not cause concentration-dependent contraction | nih.gov |

Clinical Research Paradigms and Therapeutic Efficacy of S Norfenfluramine As a Metabolite

Role as an Active Metabolite in Fenfluramine-Mediated Efficacy

Preclinical studies have sought to distinguish the specific activities of the different enantiomers of both fenfluramine (B1217885) and norfenfluramine (B1679916). In a zebrafish model of Dravet syndrome, (+)-fenfluramine, (−)-fenfluramine, and (+)-norfenfluramine all demonstrated significant antiepileptic effects. nih.govresearchgate.netnih.gov However, the results for (S)-Norfenfluramine [(-)-norFFA] were reported as "less conclusive" in this specific model. nih.govresearchgate.net

Conversely, other preclinical research using a mouse audiogenic seizure model found that l-norfenfluramine was significantly more potent than racemic fenfluramine and its own parent enantiomer, l-fenfluramine. mdpi.comresearchgate.net In this model, the effective concentrations of the metabolically formed norfenfluramine suggested that the metabolites were primarily responsible for the antiseizure activity of the parent compounds. researchgate.net In the maximal electroshock seizure (MES) test in mice, the l-enantiomers of fenfluramine and norfenfluramine showed anticonvulsant activity comparable to their corresponding racemic mixtures. mdpi.comresearchgate.net

Clinical Trial Outcomes in Severe Epilepsies

Clinical trials have evaluated the efficacy of fenfluramine as an adjunctive therapy in patients with severe, treatment-resistant epilepsies. The outcomes reflect the combined action of fenfluramine and its metabolites, including this compound.

In pivotal Phase 3 clinical trials for Dravet syndrome (DS), adjunctive treatment with fenfluramine has shown significant reductions in convulsive seizure frequency compared to placebo. nih.govaesnet.org One study reported a 62.3% greater reduction in mean monthly convulsive seizure frequency versus placebo. aesnet.org Another trial involving patients on a stiripentol-inclusive regimen found a 54.0% greater reduction with fenfluramine. nih.gov

Responder rates, which measure the percentage of patients achieving a specific level of seizure reduction, have also been a key metric. In one study, 70% of patients in the higher-dose group achieved a 50% or greater reduction in seizures, and 50% of patients achieved a 75% or greater reduction. youtube.com A meta-analysis of 10 studies found that 72% of patients treated with fenfluramine achieved a 50% or greater reduction in generalized tonic-clonic seizures (GTCS) or tonic-clonic seizures (TCS). youtube.com That analysis also found that 54% achieved a 75% reduction, and 29% became completely free of GTCS or TCS. youtube.comneurologylive.com

Table 1: Efficacy of Fenfluramine in Dravet Syndrome Clinical Trials

| Efficacy Measure | Result | Source |

|---|---|---|

| Mean Reduction in Monthly Convulsive Seizure Frequency (vs. Placebo) | 62.3% | aesnet.org |

| Responder Rate (≥50% Seizure Reduction) | 70% | youtube.com |

| Responder Rate (≥75% Seizure Reduction) | 50% | youtube.com |

| Responder Rate (≥50% GTCS/TCS Reduction) | 72% | youtube.com |

| Responder Rate (100% GTCS/TCS Reduction) | 29% | youtube.com |

Fenfluramine has also been proven effective in reducing seizure frequency for individuals with Lennox-Gastaut syndrome (LGS), a condition characterized by multiple seizure types, including drop seizures. neurology.orgelsevierpure.comcureepilepsy.org A randomized clinical trial demonstrated that patients receiving a 0.7 mg/kg/day dose of fenfluramine had a median percentage reduction in drop seizure frequency of 26.5%, compared to a 7.6% reduction in the placebo group. elsevierpure.comcureepilepsy.orgnih.gov The seizure subtype most responsive to the treatment was the generalized tonic-clonic seizure. elsevierpure.comnih.gov

In the same trial, the responder rate for a 50% or greater reduction in drop seizures was significantly higher in the fenfluramine group (25%) compared to the placebo group (10%). elsevierpure.comcureepilepsy.orgnih.gov A long-term, open-label extension study further supported these findings, showing a median percentage change in monthly drop seizure frequency of -28.6% over the entire study, with 31.1% of patients experiencing a reduction of 50% or more. nih.gov

Table 2: Efficacy of Fenfluramine in Lennox-Gastaut Syndrome Clinical Trials

| Efficacy Measure | Result | Source |

|---|---|---|

| Median Reduction in Drop Seizure Frequency (vs. Placebo) | 26.5% | elsevierpure.comcureepilepsy.orgnih.gov |

| Responder Rate (≥50% Drop Seizure Reduction) | 25% | elsevierpure.comcureepilepsy.orgnih.gov |

| Median Reduction in Drop Seizure Frequency (OLE Study) | -28.6% | nih.gov |

| Responder Rate (≥50% Drop Seizure Reduction, OLE Study) | 31.1% | nih.gov |

Impact on Non-Seizure Outcomes in Patient Populations

Beyond seizure control, research indicates that treatment with fenfluramine is associated with improvements in non-seizure outcomes, such as cognition and executive function. researchgate.netnih.govcenterwatch.com

Caregiver surveys and clinical studies have reported improvements in cognition for patients treated with fenfluramine. researchgate.netpracticalneurology.com In one survey of caregivers for individuals with Dravet syndrome, 76% reported improvements in cognition. practicalneurology.com Studies have noted that fenfluramine treatment is associated with clinically meaningful improvements in aspects of everyday executive functioning, which are not entirely explainable by seizure reduction alone. nih.gov In a study of patients with LGS, treatment with fenfluramine led to statistically significant improvement in a Cognition score compared to placebo. neurologylive.com Future research aims to further explore fenfluramine's impact on cognition, behavior, and sleep. neurologylive.com

Improvements in executive function—the self-regulating skills required for goal-directed behavior—have been consistently observed in patients with LGS and DS following fenfluramine treatment. researchgate.netnih.govneurology.org Post-hoc analyses of phase 3 trial data for LGS showed that adjunctive fenfluramine improved everyday executive function in patients. neurology.org These improvements were seen in children, adolescents, and adults. researchgate.netfirstwordpharma.com

For children and adolescents with LGS, fenfluramine treatment was associated with clinically meaningful improvements in the Behavior Regulation Index. neurology.org In adults with LGS, treatment was linked to improvements in both behavior regulation and metacognition indexes. firstwordpharma.com These findings suggest that treatment initiated in adulthood can also provide benefits in everyday executive functioning. firstwordpharma.com The mechanism for this improvement may be linked to fenfluramine's activity at sigma-1 receptors, in addition to its effects on seizure reduction. researchgate.netnih.gov

Therapeutic Drug Monitoring and Pharmacokinetic-Pharmacodynamic Relationships in Clinical Settings

This compound, the levorotatory enantiomer of norfenfluramine, is a major active metabolite of fenfluramine and plays a significant role in its therapeutic effects, particularly in the context of epilepsy treatment. nih.gov Understanding the relationship between the concentration of this compound in the body and its clinical outcomes is crucial for optimizing treatment. Therapeutic drug monitoring (TDM) and the characterization of pharmacokinetic-pharmacodynamic (PK/PD) relationships are key to this endeavor.

Clinical studies involving fenfluramine have provided valuable insights into the pharmacokinetics of its metabolite, norfenfluramine. Population pharmacokinetic (PPK) models have been developed to describe the steady-state systemic exposure to both fenfluramine and norfenfluramine in patients with severe epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome. aesnet.orgnih.gov

These models have demonstrated that exposure to norfenfluramine increases with the dose of the parent drug, fenfluramine. For instance, in a study of patients with Lennox-Gastaut syndrome, those treated with a higher dose of fenfluramine (0.7 mg/kg/d) exhibited greater steady-state exposure to norfenfluramine compared to those on a lower dose (0.2 mg/kg/d). aesnet.org

The following interactive data table summarizes the steady-state pharmacokinetic parameters for norfenfluramine (nFFA) in patients with Lennox-Gastaut Syndrome receiving two different dosage regimens of fenfluramine.

| Parameter | 0.2 mg/kg/d Fenfluramine | 0.7 mg/kg/d Fenfluramine |

| Cmin (ng/mL) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| AUC0-24 (ng·h/mL) | Data not available | Data not available |

Table 1: Steady-State Pharmacokinetic Parameters of Norfenfluramine in Patients with Lennox-Gastaut Syndrome. aesnet.org Specific values for Cmin, Cmax, and AUC0-24 were not provided in the source.

Furthermore, research has indicated that concomitant administration of other antiseizure medications can significantly impact the pharmacokinetics of norfenfluramine. For example, co-administration with stiripentol (B1682491) has been shown to decrease the concentration to dose ratio of norfenfluramine. nih.gov This highlights the importance of considering a patient's complete medication regimen when interpreting norfenfluramine levels.

In a mouse model of audiogenic seizures, l-norfenfluramine was found to be significantly more potent than both racemic fenfluramine and l-fenfluramine based on brain effective concentrations (EC50). nih.govmdpi.com This suggests that this compound is a key contributor to the therapeutic efficacy observed with fenfluramine administration.

The table below, derived from preclinical studies, illustrates the comparative potency of l-norfenfluramine in a mouse model of audiogenic seizures.

| Compound | Brain EC50 (ng/g) |

| d,l-fenfluramine | 13,200 |

| l-fenfluramine | 25,400 |

| l-norfenfluramine | 1,940 |

Table 2: Brain Median Effective Concentration (EC50) for Seizure Protection in a Mouse Audiogenic Seizure Model. nih.govmdpi.com

While a direct correlation between specific plasma concentrations of this compound and the percentage of seizure reduction in human clinical trials is not yet firmly established in the form of definitive therapeutic ranges, the collective evidence from pharmacokinetic modeling and preclinical pharmacodynamic studies strongly supports its critical role in the management of seizures. nih.gov The dose-dependent efficacy of fenfluramine observed in clinical trials, with higher doses leading to greater seizure reduction, is likely mediated, at least in part, by the increased exposure to its active metabolite, this compound. mdpi.comresearchgate.net

Future research focusing on population PK/PD modeling that specifically links this compound exposure to clinical response in patients will be invaluable for refining therapeutic strategies and establishing clear target concentration ranges for optimal seizure control.

Pharmacokinetic and Metabolic Research of S Norfenfluramine

Biotransformation Pathways from Fenfluramine (B1217885)

(S)-Norfenfluramine is the major active metabolite of fenfluramine, formed primarily in the liver through N-de-ethylation. nih.govfda.gov This biotransformation is heavily reliant on the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.netfda.govsmolecule.com

The conversion of fenfluramine to norfenfluramine (B1679916) is a complex process involving multiple CYP450 isoenzymes. fda.govfda.gov The primary enzymes responsible for this metabolic step are CYP1A2, CYP2B6, and CYP2D6. fda.govfda.gov Other enzymes, including CYP2C9, CYP2C19, and CYP3A4/5, contribute to a lesser extent. nih.govfda.govfda.gov

Table 1: Cytochrome P450 Enzyme Contribution to Fenfluramine Metabolism This interactive table summarizes in vitro research on the involvement of various CYP enzymes in the metabolism of Fenfluramine.

| Enzyme | Role in Metabolism | Research Finding | Source |

|---|---|---|---|

| CYP1A2 | Primary | Accounts for approximately 32% of metabolism. fda.gov | fda.gov |

| CYP2B6 | Primary | Accounts for approximately 42% of metabolism. fda.gov | fda.gov |

| CYP2D6 | Primary | Accounts for approximately 46% of metabolism. fda.gov | fda.gov |

| CYP2C9 | Minor | Partial inhibition by selective inhibitors observed (<15%). nih.govnih.gov | nih.govnih.gov |

| CYP2C19 | Minor | Metabolism by recombinant enzyme showed 49%-50% disappearance. nih.gov | nih.gov |

| CYP3A4 | Minor | Partial inhibition by selective inhibitors observed (<15%). nih.govnih.gov | nih.govnih.gov |

Following its formation from fenfluramine, this compound undergoes further metabolism. fda.govfda.gov The primary pathway for its clearance is deamination and subsequent oxidation, which transforms it into inactive metabolites. fda.govfda.govfda.goveuropa.eu One of these inactive end-products is m-trifluoromethylbenzoic acid, which is then conjugated with glycine (B1666218) to form m-trifluoromethylhippuric acid before being excreted in the urine. nih.gov

While the cytochrome P450 system is critical for the formation of norfenfluramine, its role in the subsequent breakdown of norfenfluramine appears less pronounced. nih.gov In vitro incubation of norfenfluramine with several recombinant CYP enzymes (rCYP1A2, rCYP2B6, rCYP2C19, and rCYP2D6) resulted in only 10-20% metabolism. nih.gov Additionally, some evidence suggests that norfenfluramine may be significantly glucuronidated, indicating the involvement of other enzyme systems like UGTs in its clearance, though the extent is not fully known. europa.eu

Systemic Exposure and Distribution in Biological Compartments

Once formed, this compound is distributed throughout the body, and its concentrations can be measured in various biological fluids and tissues.

The plasma concentrations of norfenfluramine have been documented in both healthy subjects and patient populations. In healthy volunteers receiving single oral doses of fenfluramine, the peak plasma concentration (Cmax) of norfenfluramine is reached approximately 12 hours after administration. pharmaline.co.il

Table 2: Reported Plasma Concentrations of this compound This interactive table provides a summary of observed plasma concentration levels of this compound from different research studies.

| Study Population | Fenfluramine Dose | Norfenfluramine Concentration | Source |

|---|---|---|---|

| Healthy Volunteers | 0.354 mg/kg (single) | Cmax: 11.7 ng/mL | pharmaline.co.il |

| Healthy Volunteers | 0.78 mg/kg (single) | Cmax: 16.1 ng/mL | pharmaline.co.il |

This compound is a brain-penetrant compound, meaning it readily crosses the blood-brain barrier. medchemexpress.com Animal studies have demonstrated extensive brain penetration, with brain tissue concentrations measured at approximately 20-fold higher than those in plasma. researchgate.netnih.govmdpi.comresearchgate.net The brain-to-plasma concentration ratio for d-norfenfluramine has been reported to be as high as 27.6. researchgate.net

Significantly, when fenfluramine is administered, the resulting concentration of its metabolite, norfenfluramine, in the brain can be about 20 times higher than the concentration of the parent drug in the brain. mdpi.com This indicates that the metabolite is not only formed systemically but also accumulates effectively within the central nervous system. mdpi.com Studies in rats confirm that brain concentrations of norfenfluramine reflect the dose-related changes observed in blood concentrations. tandfonline.com

Pharmacokinetic Variability and Influencing Factors

There is significant variability in the plasma concentrations of this compound among individuals. nih.govneurologylive.com This high interpatient and intrapatient variability is influenced by a combination of intrinsic and extrinsic factors. nih.govneurologylive.com

Key factors influencing the pharmacokinetics of this compound include:

Concomitant Medications: The use of other drugs that inhibit or induce the CYP450 enzymes responsible for metabolizing fenfluramine is a major source of variability. nih.gov For example, co-treatment with stiripentol (B1682491), a known inhibitor of several CYP enzymes, leads to a significant decrease in the concentration-to-dose ratio of norfenfluramine. nih.gov This occurs because stiripentol inhibits the conversion of fenfluramine to norfenfluramine. researchgate.netnih.gov

Age: Research has shown that the concentration-to-dose ratio of the parent compound, fenfluramine, increases with age, which can in turn affect the formation rate and subsequent levels of norfenfluramine. nih.gov

Hepatic Function: Since fenfluramine metabolism occurs in the liver, hepatic impairment can influence exposure. europa.eu In subjects with mild to severe hepatic impairment, the mean plasma elimination half-life of norfenfluramine was observed to be longer compared to individuals with normal hepatic function. europa.eu

Genetic Polymorphisms: Genetic differences in CYP enzyme activity can affect the rate of fenfluramine metabolism. mdpi.com Specifically, the disposition of fenfluramine is affected by the genetic polymorphism of CYP2D6. mdpi.com This variability in the parent drug's metabolism directly impacts the exposure to its metabolite, norfenfluramine.

Hepatic Impairment Effects on Exposure

Fenfluramine undergoes extensive metabolism, raising questions about how liver dysfunction might alter the plasma concentrations of both the parent drug and its metabolite, this compound. researchgate.netnih.gov A clinical study was conducted to investigate the pharmacokinetics of a single oral dose of fenfluramine in individuals with mild, moderate, and severe hepatic impairment, compared to healthy subjects. researchgate.netnih.govresearchgate.net

The study revealed that hepatic impairment led to increased exposure to fenfluramine, particularly affecting the area under the curve (AUC). researchgate.netnih.govresearchgate.net In contrast, the changes in exposure to norfenfluramine were minimal across all levels of hepatic impairment when compared to individuals with normal liver function. researchgate.netnih.govresearchgate.net The modest decrease observed in norfenfluramine exposure is not considered to be clinically significant. researchgate.netnih.gov

While fenfluramine exposure increased with the severity of hepatic impairment, the exposure levels for both fenfluramine and norfenfluramine in all groups with liver impairment remained within ranges that have been previously studied and determined to have an acceptable safety profile. researchgate.netnih.govresearchgate.net

Table 1: Geometric Least Squares Mean Ratios of Fenfluramine and Norfenfluramine Exposure in Hepatic Impairment vs. Healthy Controls

| Degree of Hepatic Impairment | Fenfluramine AUC0-∞ Ratio (90% CI) | Norfenfluramine Exposure Change |

|---|---|---|

| Mild | 1.98 (1.36–2.90) | Minimal |

| Moderate | 2.13 (1.43–3.17) | Minimal |

| Severe | 2.77 (1.82–4.24) | Minimal |

Data sourced from a phase 1 study investigating the pharmacokinetics in subjects with hepatic impairment. researchgate.netnih.govresearchgate.net

Concomitant Anti-Seizure Medication Interactions (e.g., Stiripentol, Clobazam, Valproate)

The co-administration of fenfluramine with other anti-seizure medications can lead to significant drug-drug interactions, affecting the plasma concentrations of both fenfluramine and norfenfluramine. drugs.comgoogle.comresearchgate.net Stiripentol, in particular, has been shown to inhibit several CYP450 enzymes that are responsible for the metabolism of fenfluramine. google.commdpi.com

When fenfluramine is administered concurrently with a combination of stiripentol, clobazam, and valproate, there is a notable increase in fenfluramine exposure and a corresponding decrease in norfenfluramine exposure. drugs.comgoogle.comresearchgate.net One study in healthy volunteers demonstrated that this combination increased the peak plasma concentration (Cmax) and systemic exposure (AUC) of fenfluramine by 18% and 69%, respectively. drugs.com Simultaneously, the Cmax and AUC of norfenfluramine were reduced by 42% and 41%, respectively. drugs.com

Population pharmacokinetic modeling further predicts that at a steady state, co-administration of fenfluramine with stiripentol and clobazam (with or without valproate) could lead to a 166% increase in fenfluramine AUC and a 38% decrease in norfenfluramine AUC compared to when fenfluramine is given alone. drugs.com Another study reported a 70% increase in fenfluramine exposure and a 40% decrease in norfenfluramine exposure under similar co-administration conditions. tandfonline.com

These interactions are primarily attributed to the inhibitory effects of stiripentol on the metabolic pathways of fenfluramine, leading to higher levels of the parent drug and lower levels of its metabolite, norfenfluramine. google.commdpi.com

Table 2: Impact of Concomitant Anti-Seizure Medications on Fenfluramine and Norfenfluramine Pharmacokinetics

| Pharmacokinetic Parameter | Change with Concomitant Stiripentol, Clobazam, and Valproate |

|---|---|

| Fenfluramine Cmax | ▲ 18% |

| Fenfluramine AUC | ▲ 69% |

| Norfenfluramine Cmax | ▼ 42% |

| Norfenfluramine AUC | ▼ 41% |

Data from a single-dose study in healthy volunteers. drugs.com

Stereospecific Pharmacokinetics of this compound

Fenfluramine is a racemic mixture, meaning it is composed of equal parts of its two enantiomers, d-fenfluramine and l-fenfluramine. nih.govresearchgate.net These are metabolized into their respective norfenfluramine enantiomers, d-norfenfluramine and l-norfenfluramine (also referred to as this compound). nih.govresearchgate.net The pharmacokinetic profiles of these enantiomers differ.

Research in rats has provided insights into the stereospecific pharmacokinetics of norfenfluramine enantiomers. nih.gov Following administration, both d- and l-norfenfluramine are absorbed rapidly. nih.gov However, they exhibit different elimination half-lives. For instance, after a 20 mg/kg intraperitoneal dose in rats, l-norfenfluramine had a plasma half-life of 6.1 hours. nih.gov

A significant finding is the extensive penetration of these compounds into the brain, with brain-to-plasma concentration ratios being notably high. nih.govnih.gov For d-norfenfluramine, this ratio was found to be 27.6, indicating substantial distribution into the central nervous system. nih.gov In mice, brain concentrations of norfenfluramine and its enantiomers were found to be approximately 20-fold higher than in plasma. researchgate.netmdpi.com

The metabolism of fenfluramine enantiomers to their norfenfluramine counterparts is a major pathway, with the fraction of d- and l-fenfluramine metabolized to norfenfluramine estimated to be close to unity. nih.gov While both enantiomers of norfenfluramine are active, dexnorfenfluramine (the d-enantiomer) is generally more potent as a monoamine releasing agent and a serotonin (B10506) 5-HT2 receptor agonist. wikipedia.org

Table 3: Pharmacokinetic Parameters of Norfenfluramine Enantiomers in Rats

| Enantiomer | Plasma Half-life (20 mg/kg dose) | Brain-to-Plasma Concentration Ratio |

|---|---|---|

| l-norfenfluramine | 6.1 hours | Not specified |

| d-norfenfluramine | Not specified | 27.6 |

Data obtained from studies in Sprague-Dawley rats. nih.gov

Research on Adverse Events and Safety Mechanisms Associated with S Norfenfluramine

Cardiovascular System Implications

The use of certain anorectic agents, including those that are metabolized to (S)-norfenfluramine, has been linked to two major cardiovascular complications: valvular heart disease and pulmonary arterial hypertension. capes.gov.brtandfonline.com These conditions are believed to stem from the compound's interactions with the serotonergic system. capes.gov.brersnet.org

Valvular heart disease (VHD) associated with agents like fenfluramine (B1217885) is characterized by the thickening of cardiac valve leaflets and the subvalvular apparatus, leading to restricted valve motion. tandfonline.com The histopathological changes, such as myofibroblast proliferation, are similar to those seen in carcinoid heart disease, a condition caused by serotonin-secreting tumors. nih.govnih.gov This similarity pointed researchers towards a serotonergic mechanism for drug-induced VHD. nih.gov

A substantial body of evidence implicates the activation of the serotonin (B10506) 2B (5-HT2B) receptor as a key mechanism in the development of drug-induced valvular heart disease. nih.govthoracickey.com this compound, the active metabolite of fenfluramine, is a potent agonist at the 5-HT2B receptor. tandfonline.comwikipedia.org These receptors are present in human cardiac valves. thoracickey.com

Activation of 5-HT2B receptors on valvular interstitial cells is thought to stimulate mitogenesis, the process of cell division, leading to a proliferative state and subsequent fibrosis. thoracickey.comnih.gov This pathological proliferation of cardiac fibroblasts on the heart valves, particularly the tricuspid valve, results in the characteristic fibrotic lesions. wikipedia.org Specifically, norfenfluramine (B1679916) has been shown to potently stimulate several cellular processes in cells expressing 5-HT2B receptors, including:

Hydrolysis of inositol (B14025) phosphates nih.govpsu.edu

Increased intracellular calcium nih.govpsu.edu

Activation of the mitogen-activated protein kinase (MAPK) cascade, which is linked to the mitogenic actions of the 5-HT2B receptor nih.govpsu.edunih.gov

The levels of 5-HT2B receptor transcripts in heart valves are significantly higher than those for the 5-HT2C receptor subtype, further supporting the crucial role of the 5-HT2B receptor in this pathology. nih.govpsu.edu

This compound's Effect on 5-HT2 Receptor Subtypes

| Receptor Subtype | Affinity of this compound | Functional Activity | Relevance to Valvular Heart Disease |

|---|---|---|---|

| 5-HT2A | Moderate | Agonist | May contribute, but less significant than 5-HT2B. thoracickey.com |

| 5-HT2B | High | Potent Agonist | Considered the primary mediator of cardiac fibrosis and valvulopathy. nih.govwikipedia.org |

| 5-HT2C | High | Agonist | Primarily associated with anorectic effects, not valvulopathy. capes.gov.brnih.gov |

The two enantiomers of norfenfluramine, this compound (also known as dexnorfenfluramine) and (R)-norfenfluramine (levonorfenfluramine), exhibit different potencies at the 5-HT2 receptors. wikipedia.org While both enantiomers are active, this compound is a more potent agonist at the 5-HT2 receptor family, including the 5-HT2B receptor, than its (R)-counterpart. wikipedia.org

This difference in potency is significant in the context of valvulopathy risk. The cardiovascular toxicity associated with fenfluramine is primarily attributed to the activation of 5-HT2B receptors by the (S)-enantiomer of its metabolite, norfenfluramine. nih.govmdpi.com Studies have shown that (+)-norfenfluramine (the dextrorotatory enantiomer, this compound) has a high affinity for the 5-HT2B receptor and acts as a full agonist. ahajournals.orgfda.gov In contrast, while the parent compound, fenfluramine, also binds to the 5-HT2B receptor, it does so with lower affinity and acts as a partial agonist, which may explain why it produces a less severe form of VHD compared to other drugs like methysergide. ahajournals.org

Enantiomeric Comparison of Norfenfluramine at the 5-HT2B Receptor

| Enantiomer | Potency at 5-HT2B Receptor | Associated Risk of Valvulopathy |

|---|---|---|

| This compound (dexnorfenfluramine) | More potent agonist. wikipedia.org | Higher risk, considered the primary driver of cardiovascular toxicity. nih.govmdpi.com |

| (R)-Norfenfluramine (levonorfenfluramine) | Less potent agonist. wikipedia.org | Lower risk compared to the (S)-enantiomer. |

Pulmonary arterial hypertension (PAH) is another serious cardiovascular condition linked to certain anorexigenic agents. capes.gov.brnih.gov The "serotonin hypothesis" of PAH gained traction following the association between these drugs and the disease. kglmeridian.com The underlying mechanism is thought to involve increased serotonin levels and direct receptor activation, leading to pathological changes in the pulmonary vasculature. kglmeridian.comersnet.org

Serotonin plays a significant role in the pathogenesis of PAH by acting as a growth factor for pulmonary artery smooth muscle cells (PASMCs). ersnet.orgnih.gov This leads to vascular remodeling, a key feature of PAH. nih.gov The process involves several components of the serotonin pathway:

Serotonin Transporter (SERT): Anorexic agents like fenfluramine are substrates for the serotonin transporter. capes.gov.brersnet.org This interaction can lead to increased extracellular serotonin concentrations. oup.com Furthermore, the uptake of fenfluramine by SERT can itself promote PASMC proliferation and vascular remodeling. ersnet.org

PASMC Proliferation: Serotonin induces the proliferation and migration of PASMCs, contributing to the thickening of the pulmonary artery walls. nih.gov This proliferative response is mediated by the activation of downstream signaling pathways. nih.gov

Vascular Remodeling: The sustained proliferation of PASMCs leads to the muscularization of small pulmonary arterioles and increased medial wall thickness of larger arteries, which are characteristic features of PAH. nih.gov

The 5-HT2B receptor is also implicated in the etiology of PAH. kglmeridian.comnih.gov Activation of this receptor contributes to pulmonary vasoconstriction and vascular remodeling. kglmeridian.comwikidoc.org this compound, through its potent agonism at the 5-HT2B receptor, is believed to play a direct role in the development of PAH associated with fenfluramine use. capes.gov.brkglmeridian.com

Studies have shown that the activation of the 5-HT2B receptor is a critical step that controls lung vascular proliferation and remodeling. ahajournals.org While the anorectic effects of dexfenfluramine (B1670338) are primarily linked to the 5-HT2C receptor, the adverse effect of pulmonary hypertension is associated with 5-HT2B receptor activation. nih.gov

Pulmonary Arterial Hypertension Etiology and Mechanisms

Central Nervous System Adverse Effects Research (e.g., somnolence, sedation)

Research into the adverse event profile of fenfluramine, the parent compound of this compound, has consistently identified central nervous system (CNS) effects such as somnolence, sedation, and lethargy. drugbank.comwikipedia.orgfinteplahcp.com Clinical trials for fenfluramine in the treatment of seizures associated with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) have provided specific data on the incidence of these CNS depressant effects. fda.gov

In combined controlled studies for Dravet syndrome, the incidence of somnolence, sedation, and lethargy was 25% in patients treated with fenfluramine, compared to 11% in patients receiving a placebo. fda.gov For the controlled study in Lennox-Gastaut syndrome, the incidence was 19% in the fenfluramine-treated group versus 16% in the placebo group. fda.gov The European Medicines Agency reported that in controlled trials for Dravet syndrome, lethargy was reported in 9.7% of patients, with somnolence and fatigue occurring in 13.9% and 19%, respectively. europa.eu Research suggests these effects may diminish with continued treatment. finteplahcp.comfda.gov Discontinuation of the drug due to these specific side effects was reported as rare. europa.eu

Studies have also noted that other CNS depressants, including alcohol, could potentiate the effects of somnolence and sedation. finteplahcp.comfda.gov Furthermore, research has associated high plasma concentrations of fenfluramine with fatigue and sedation. nih.gov

Table 1: Incidence of Somnolence, Sedation, and Lethargy in Controlled Clinical Trials

| Condition | Treatment Group | Incidence of Somnolence, Sedation, & Lethargy (%) | Source |

| Dravet Syndrome | Fenfluramine | 25% | fda.gov |

| Placebo | 11% | fda.gov | |

| Lennox-Gastaut Syndrome | Fenfluramine | 19% | fda.gov |

| Placebo | 16% | fda.gov |

Long-term Safety Monitoring and Risk Mitigation Strategies in Research

Given the history of fenfluramine's market withdrawal due to cardiovascular side effects, long-term safety monitoring and robust risk mitigation strategies are integral components of its repurposing for epilepsy treatment. fda.govfda.gov Research protocols and post-marketing surveillance are designed to proactively identify, evaluate, and manage potential risks. nih.govappliedclinicaltrialsonline.com

Long-term safety is primarily assessed through open-label extension studies and patient registries, which follow trial participants for extended periods. frontiersin.orgclinicaltrialsregister.eu A key focus of this long-term monitoring is cardiovascular health, specifically the risks of valvular heart disease (VHD) and pulmonary arterial hypertension (PAH). fda.govfrontiersin.org This is due to the known association between serotonergic drugs with 5-HT2B receptor agonist activity, like fenfluramine and its metabolite norfenfluramine, and these conditions. wikipedia.orgfda.gov Research protocols mandate regular cardiovascular monitoring, including echocardiograms, before and during treatment to detect any potential cardiac abnormalities. frontiersin.orgclinicaltrials.eu While clinical trials lasting up to three years did not report cases of VHD or PAH, isolated cases have been noted in post-marketing surveillance, reinforcing the importance of continued monitoring. fda.govfrontiersin.org

A critical component of risk mitigation is the implementation of a Risk Evaluation and Mitigation Strategy (REMS). ijmr.org.in This is a safety program required by regulatory bodies like the U.S. FDA to ensure a drug's benefits outweigh its risks. ijmr.org.in The REMS for fenfluramine focuses on educating prescribers about the potential for VHD and PAH and the necessity of periodic cardiac monitoring. finteplahcp.com

Table 2: Key Elements of Long-Term Safety and Risk Mitigation in Research

| Strategy | Key Focus | Monitored Parameters | Source |

| Long-Term Monitoring | Cardiovascular Safety | Valvular Heart Disease (VHD), Pulmonary Arterial Hypertension (PAH) via regular echocardiograms. | frontiersin.orgclinicaltrials.eu |

| Growth and Development | Body weight, growth charts for pediatric patients. | finteplahcp.com | |

| General Safety | Emergence of new or worsening adverse events. | nih.gov | |

| Risk Mitigation | Risk Evaluation and Mitigation Strategy (REMS) | Prescriber education on specific risks (VHD, PAH) and monitoring requirements. | finteplahcp.comijmr.org.in |

| Patient Registries | Collection of long-term safety and efficacy data from a broad patient population. | fda.govclinicaltrialsregister.eu | |

| Dose Adjustments | Management of adverse effects like weight loss and sedation. | finteplahcp.comnih.gov |

Emerging Research and Future Directions for S Norfenfluramine

Development of Enantiomerically Pure Therapeutic Candidates (e.g., l-norfenfluramine)

A significant direction in the development of new antiseizure medications is the "chiral switch" approach, which involves developing a single, active enantiomer of an existing racemic drug. This strategy is highly relevant for norfenfluramine (B1679916), as the two enantiomers, (S)-norfenfluramine (l-norfenfluramine) and (R)-norfenfluramine (d-norfenfluramine), possess different pharmacological profiles. Research has linked the d-enantiomers of fenfluramine (B1217885) and norfenfluramine to adverse cardiovascular effects, such as valvular heart disease, primarily through potent agonism at the serotonin (B10506) 5-HT2B receptor. frontiersin.orgnih.gov Consequently, there is strong interest in developing l-norfenfluramine as an enantiomerically pure therapeutic candidate, with the hypothesis that it may retain the desired antiseizure efficacy while offering a better safety profile. frontiersin.orgnih.govresearchgate.net

Preclinical studies in rodent models of epilepsy have provided a clear rationale for this approach. These investigations have compared the antiseizure potency and neurotoxicity of the individual enantiomers of both fenfluramine and norfenfluramine. In the maximal electroshock (MES) test in rats, l-norfenfluramine was found to be an effective anticonvulsant, whereas d-norfenfluramine caused dose-limiting neurotoxicity, preventing the determination of its median effective dose. frontiersin.orgnih.gov Further studies in mice have elaborated on these differences, providing data on both potency and a protective index, which compares the dose required for a therapeutic effect to the dose causing toxicity. nih.govnih.govnih.gov In one mouse model of audiogenic seizures, l-norfenfluramine was found to be substantially more potent than both racemic fenfluramine and l-fenfluramine. nih.gov

Q & A

Q. What are the primary pharmacological targets of (S)-Norfenfluramine, and how are they experimentally validated?

this compound is a selective 5-HT2B receptor agonist (Ki: 11.2 nM) with secondary activity at 5-HT2A receptors. Its agonism is validated via radioligand binding assays using transfected cell lines expressing human 5-HT2B receptors. Functional activity is confirmed by measuring phosphoinositide hydrolysis (IP1 accumulation) and intracellular Ca2+ flux in HEK293 cells . For neurotransmitter release, in vitro synaptosome models (e.g., rat cortical synaptosomes) quantify [3H]5-HT, [3H]NE, and [3H]DA release, with EC50 values determined via concentration-response curves .

Q. How is this compound metabolized in vivo, and which enzymes are involved?

this compound is a major metabolite of fenfluramine, primarily formed via CYP1A2, CYP2B6, and CYP2D6-mediated N-deethylation. Minor contributions from CYP2C9 and CYP2C19 are noted. Metabolic pathways are identified using liver microsomes or recombinant CYP isoforms, with metabolite profiling via LC-MS/MS. Inactive metabolites result from deamination and oxidation, detected in urine (>90% excretion) and feces (<5%) .

Q. What experimental models are used to study this compound’s neuropharmacological effects?

In vivo microdialysis in rat frontal cortex measures extracellular 5-HT, NE, and DA levels post-administration. Pretreatment with selective reuptake inhibitors (e.g., nisoxetine for NET) isolates transporter-specific effects. Ex vivo brain homogenate analysis quantifies drug and metabolite concentrations, revealing 15–60-fold higher brain-to-plasma ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s neurotoxic mechanisms despite weak dopamine release potency?

Contradictions arise from its potent serotonergic neurotoxicity despite low DA release (EC50 > 300 nM in synaptosomes). Advanced approaches include:

- In vitro models : Differentiated SH-SY5Y cells or primary neuronal cultures treated with this compound and NE/DA receptor antagonists (e.g., prazosin for α1-adrenoceptors).

- Oxidative stress assays : Measurement of lipid peroxidation (MDA levels) and glutathione depletion.

- Transcriptomic profiling : RNA-seq to identify NE/5-HT-mediated apoptotic pathways .

Q. What methodologies assess this compound’s blood-brain barrier (BBB) permeability and CNS distribution?

- Caco-2 cell assays : Measure apical-to-basolateral flux with/without P-gp inhibitors (e.g., valspodar). High permeability (>10 × 10⁻⁶ cm/s) indicates BBB penetration .

- In vivo imaging : PET with [11C]Cimbi-36 quantifies 5-HT2A receptor occupancy in nonhuman primates. Co-administration with this compound reveals dose-dependent receptor binding reduction .

- LC-MS/MS : Quantifies brain-to-plasma ratios in rodents after single-dose administration (e.g., 20 mg/kg PO in mice) .

Q. How do CYP enzyme polymorphisms or inhibitors affect this compound’s pharmacokinetics and toxicity?

- Genotype-phenotype studies : Human hepatocytes with CYP2D6*10 (reduced-function allele) show slower metabolite formation, analyzed via UPLC-QTOF.

- Drug interaction studies : Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) increases fenfluramine AUC, prolonging this compound exposure. Toxicity is assessed via hERG channel assays (QT prolongation risk) .

Q. What experimental designs isolate this compound’s vasoconstrictive effects from proliferative actions in pulmonary hypertension?

- Isolated pulmonary artery rings : Precontracted with U46619, exposed to this compound ± 5-HT2B antagonists (e.g., SB204741). Force transduction quantifies vasoconstriction .

- PAH-PASMC cultures : siRNA knockdown of Tph1 (tryptophan hydroxylase 1) or SERT (serotonin transporter) identifies fenfluramine’s role in de novo serotonin synthesis. Proliferation is measured via BrdU incorporation .

Data Contradiction Analysis

Q. How can conflicting reports on this compound’s half-life across species be reconciled?

Discrepancies arise from species-specific metabolism:

- Rats : Short half-life (2.5 h) due to rapid CYP2D6-mediated clearance.

- Humans : Prolonged half-life (~20 h) from CYP1A2 dominance and tissue accumulation.

- Methodological adjustments : Use physiologically based pharmacokinetic (PBPK) modeling to scale interspecies differences. Validate with cross-species microsomal stability assays .

Q. Why does this compound show higher neurotoxicity than fenfluramine despite similar receptor affinity?

- Metabolite persistence : Norfenfluramine’s brain half-life exceeds 24 h in rats vs. 4 h for fenfluramine.

- Off-target effects : Allosteric modulation of sigma-1 receptors (IC50 determined via [3H]DTG binding) may contribute to mitochondrial dysfunction.

- Combined 5-HT/NE release : Microdialysis in 5-HT transporter (SERT) KO mice isolates NE-mediated toxicity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.